molecular formula C23H29N3O4 B2502284 1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170805-85-2

1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2502284
CAS RN: 1170805-85-2
M. Wt: 411.502
InChI Key: KOEDHSCDCFBZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis of complex quinazoline and tetrahydroquinoline derivatives, which are of interest due to their potential biological activities. For example, studies have demonstrated the synthesis of quino[1,2-c]quinazolines and related compounds through reactions involving intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These synthetic pathways are significant for developing novel compounds with potential therapeutic applications (Phillips & Castle, 1980).

Drug Metabolism and P-glycoprotein Inhibition

Another area of research focuses on the metabolism of compounds like HM-30181, a new P-glycoprotein inhibitor. Understanding the metabolic pathways of such compounds in vivo, which include processes like O-demethylation and hydroxylation, is crucial for drug development and the design of more effective therapeutic agents (Paek et al., 2006).

Biological Activities

Tetrahydroisoquinoline derivatives have been identified as selective antagonists for specific receptors like TRPM8, which are implicated in prostate cancer. Understanding the structure-activity relationships of these compounds aids in designing targeted therapies for cancer treatment (De Petrocellis et al., 2016).

Chemical Interaction and Complexation

Research into macrocyclic bis(ureas) highlights their ability to form complexes with anions, showcasing the potential of similar compounds for applications in molecular recognition and sensor development (Kretschmer et al., 2014).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-15(2)11-12-26-19-8-6-17(13-16(19)5-10-22(26)27)24-23(28)25-18-7-9-20(29-3)21(14-18)30-4/h6-9,13-15H,5,10-12H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEDHSCDCFBZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.